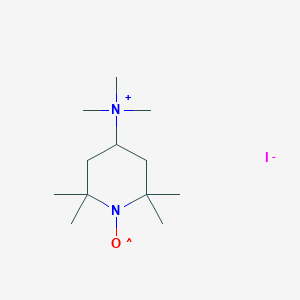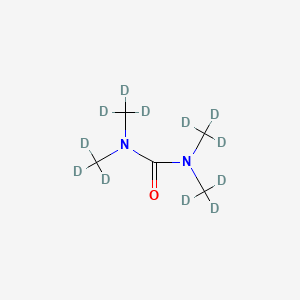
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly referred to as TEMPO, which is a stable free radical. This compound is characterized by the presence of a trimethylammonium group and an iodide ion, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): This is achieved by oxidizing 2,2,6,6-tetramethylpiperidine with an appropriate oxidizing agent such as sodium hypochlorite (NaClO) in the presence of a catalytic amount of sodium bromide (NaBr).
Quaternization: The TEMPO is then reacted with methyl iodide (CH3I) to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and sodium bromide (NaBr) are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles, including halides and alkoxides, can be used.
Major Products
Oxidation: Aldehydes and ketones are the major products formed.
Reduction: The corresponding hydroxylamine derivative is produced.
Substitution: The product depends on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide involves its ability to act as a stable free radical. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This property allows it to catalyze oxidation reactions efficiently. The trimethylammonium group enhances its solubility in aqueous media, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): The parent compound, known for its stability and catalytic properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A derivative with a hydroxyl group, used in similar applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with an acetamido group, offering different reactivity.
Uniqueness
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is unique due to the presence of the trimethylammonium group and iodide ion, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in applications where water solubility is crucial .
Propiedades
Número CAS |
64525-01-5 |
|---|---|
Fórmula molecular |
C12H27IN2O |
Peso molecular |
342.26 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
BYKRTQPWTXTCDZ-UHFFFAOYSA-M |
SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-] |
SMILES canónico |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)
